molecular formula C9H5F11O2 B3041816 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate CAS No. 376-56-7

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate

Cat. No. B3041816
CAS RN: 376-56-7
M. Wt: 354.12 g/mol
InChI Key: JFDAGRQBXXAVSD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate, also known as UFHPE, is a fluorinated compound that has gained significant attention in scientific research. UFHPE is a derivative of perfluorocarboxylic acids, which have unique properties due to their fluorinated nature. UFHPE has been widely studied for its potential applications in various fields, including materials science, biology, and medicine.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate is not fully understood, but it is believed to be related to its fluorinated nature. Fluorinated compounds have unique properties such as high lipophilicity, low surface energy, and high stability, which can affect their interactions with biological systems. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been shown to interact with cell membranes and proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate can affect cell viability, proliferation, and migration. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has also been shown to affect the expression of various genes and proteins, including those involved in inflammation, angiogenesis, and cell adhesion.
In vivo studies have shown that 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate can accumulate in various tissues, including the liver, spleen, and lungs. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been shown to have low toxicity and to be eliminated from the body through urine and feces.

Advantages and Limitations for Lab Experiments

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has several advantages for lab experiments. It is stable, easy to handle, and has low toxicity. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate can also be easily modified to have different functional groups, which can be useful for specific applications.
One limitation of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate is its high cost, which may limit its use in some applications. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate can also be difficult to dissolve in some solvents, which can affect its interactions with biological systems.

Future Directions

There are several future directions for 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate research. In materials science, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate could be further investigated for its potential as a surface modifier for various substrates. In biology and medicine, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate could be further studied for its potential as a contrast agent and drug delivery system.
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate could also be investigated for its potential as a therapeutic agent. Its unique properties, such as its ability to interact with cell membranes and proteins, could make it useful for targeting specific biological pathways.
Conclusion
In conclusion, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate is a fluorinated compound that has gained significant attention in scientific research. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has potential applications in various fields, including materials science, biology, and medicine. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate's unique properties, such as its high stability, low toxicity, and biocompatibility, make it a promising compound for further research.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been widely studied for its potential applications in various fields. In materials science, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been used as a surface modifier for various substrates, including glass, metals, and polymers. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate can improve the wettability, adhesion, and durability of surfaces, making it useful for applications such as coatings, adhesives, and lubricants.
In biology and medicine, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has been studied for its potential as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate has also been investigated for its potential as a drug delivery system, due to its unique properties such as high stability, low toxicity, and biocompatibility.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F11O2/c1-2-4(21)22-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDAGRQBXXAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F11O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895701
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate

CAS RN

376-56-7
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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